

### bpV(phen) molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: bpV(phen)(PotassiumHydrate)

Cat. No.: B15133839

Get Quote

# In-Depth Technical Guide to bpV(phen)

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the core technical aspects of bpV(phen), a potent inhibitor of protein tyrosine phosphatases. This document details its chemical properties, biological activity, and practical applications in experimental settings.

# **Core Compound Characteristics**

Potassium bisperoxo(1,10-phenanthroline)oxovanadate(V), commonly abbreviated as bpV(phen), is a well-established tool compound in cell biology and pharmacology. Its primary mechanism of action is the inhibition of protein tyrosine phosphatases (PTPs), with a particular potency against Phosphatase and Tensin Homolog (PTEN).

There is some variation in the reported molecular formula and weight of bpV(phen), largely due to its existence in both anhydrous and hydrated forms. For clarity, both are presented below.

| Parameter                  | Anhydrous          | Hydrated<br>(General)     | Trihydrate          | PubChem<br>Hydrated Form |
|----------------------------|--------------------|---------------------------|---------------------|--------------------------|
| Molecular<br>Formula       | C12H8KN2O5V[<br>1] | KVO5C12H8N2 ·<br>xH2O[2]  | C12H14KN2O8V<br>[3] | C12H19KN2O8V<br>[4]      |
| Molecular Weight ( g/mol ) | 350.24[2][5][6]    | Varies with water content | 404.29[3]           | 409.33[4]                |
| CAS Number                 | 42494-73-5[1][2]   | 42494-73-5[1][2]          | 171202-16-7[3]      | 42494-73-5               |



### **Biological Activity and Quantitative Data**

bpV(phen) is recognized for its insulin-mimetic properties and its ability to modulate key cellular signaling pathways through the inhibition of PTPs. Its most prominent target is PTEN, a critical tumor suppressor that negatively regulates the PI3K/Akt signaling pathway. By inhibiting PTEN, bpV(phen) leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the activation of Akt and its downstream effectors. This modulation of the PI3K/Akt pathway has profound effects on cell survival, growth, and proliferation.

The inhibitory potency of bpV(phen) has been quantified against several phosphatases, highlighting its selectivity.

| Target Phosphatase | IC50 (nM) |
|--------------------|-----------|
| PTEN               | 38[2]     |
| РТР-β              | 343[2]    |
| PTP-1B             | 920[2]    |

### **Signaling Pathway Modulation**

The primary signaling cascade affected by bpV(phen) is the PI3K/Akt pathway. Inhibition of PTEN by bpV(phen) disrupts the dephosphorylation of PIP3, leading to its accumulation at the plasma membrane and subsequent activation of downstream signaling.





Click to download full resolution via product page

bpV(phen) inhibits PTEN, leading to Akt activation.

### **Experimental Protocols**

The following are representative protocols for the use of bpV(phen) in common experimental settings. Researchers should optimize these protocols for their specific cell types and experimental conditions.

### In Vitro PTEN Inhibition Assay (Colorimetric)

This protocol provides a framework for measuring the direct inhibitory effect of bpV(phen) on PTEN activity using a colorimetric phosphatase assay.

#### Materials:

- Recombinant human PTEN enzyme
- Phosphatase substrate (e.g., DiFMUP)
- Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM DTT)
- bpV(phen) stock solution (e.g., 1 mM in water)



· Microplate reader

#### Procedure:

- Prepare serial dilutions of bpV(phen) in the assay buffer to achieve a range of desired concentrations.
- In a 96-well plate, add the bpV(phen) dilutions.
- Add the recombinant PTEN enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding the phosphatase substrate to each well.
- Immediately measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
- Continue to take readings at regular intervals to monitor the reaction kinetics.
- Calculate the rate of substrate conversion for each bpV(phen) concentration and determine the IC50 value.

### Cell Culture Treatment and Western Blot for p-Akt

This protocol outlines the treatment of cultured cells with bpV(phen) to assess its effect on the phosphorylation of Akt.

#### Materials:

- · Adherent cells cultured in appropriate media
- bpV(phen) stock solution (e.g., 1 mM in water)
- Serum-free media
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit



- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (anti-p-Akt Ser473, anti-total Akt)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

#### Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Starve the cells in serum-free media for a specified period (e.g., 4-6 hours) to reduce basal Akt phosphorylation.
- Treat the cells with various concentrations of bpV(phen) for the desired time (e.g., 30 minutes).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Denature the protein samples and separate them by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.



• Strip the membrane and re-probe with an antibody against total Akt for normalization.



Click to download full resolution via product page



Workflow for analyzing p-Akt levels after bpV(phen) treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. BPV(PHEN) | 42494-73-5 [amp.chemicalbook.com]
- 2. bpV(phen) ≥95% V basis | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bpv(phen) | C12H19KN2O8V | CID 25200057 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [bpV(phen) molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15133839#bpv-phen-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com